molecular formula C19H17FN4O B2438829 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848690-08-4

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2438829
CAS RN: 848690-08-4
M. Wt: 336.37
InChI Key: UXUTWQGVTXHEQT-UHFFFAOYSA-N
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Description

Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .


Synthesis Analysis

Quinoxaline scaffolds have been synthesized using various strategies. There has been a significant effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . For example, one approach involves the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex and varied. The structure often includes various functional groups and can be modified to enhance certain properties .


Chemical Reactions Analysis

Quinoxaline and its derivatives can undergo a variety of chemical reactions. These reactions can be used to synthesize new compounds or to modify the properties of existing ones .


Physical And Chemical Properties Analysis

Quinoxaline derivatives can have a wide range of physical and chemical properties. For example, some compounds have strong linear absorption within certain wavelengths and exhibit both high fluorescence quantum yield and singlet oxygen quantum yield .

Scientific Research Applications

Fluorescence Properties

Imidazoquinoxaline derivatives, including compounds with fluorophenyl and methoxypropyl substituents, have been investigated for their fluorescence characteristics. The fluorescence study of various imidazoquinoxaline structures, including those with phenyl substituting groups and hydroxy or methoxy moieties, revealed specific properties conducive to applications in bioimaging and molecular probes. These compounds exhibit distinct absorption and emission spectra, with their fluorescence intensity being influenced by their chemical structures (Patinote et al., 2017).

Synthesis and Biological Evaluation

The design and synthesis of imidazoquinoxaline derivatives have been targeted for their potential biological activities. For instance, novel quinoxaline derivatives have been synthesized and evaluated for their in vitro activities against specific kinases and cancer cell lines. These studies involve the creation of derivatives with varying substituents, demonstrating the versatility of imidazoquinoxaline compounds in medicinal chemistry and drug development (Liao et al., 2015).

Antitumor Activities

Imidazoquinoxaline derivatives have also been synthesized with the aim of exploring their antitumor activities. Through various chemical modifications, including coupling with ortho-fluoroaniline and subsequent substitutions, these compounds have shown promising results in growth inhibition of cancer cells in vitro, indicating their potential in cancer therapy research (Deleuze-Masquefa et al., 2009).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its intended use. For example, some quinoxaline derivatives have been found to have anti-inflammatory, antitubercular, antiviral, and anticancer activities .

Future Directions

The field of quinoxaline research is continually evolving, with new synthetic strategies and applications being developed . Future research will likely continue to explore the diverse potential uses of these compounds in various fields.

properties

IUPAC Name

2-(4-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-25-12-4-11-24-18(13-7-9-14(20)10-8-13)23-17-19(24)22-16-6-3-2-5-15(16)21-17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWQGVTXHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

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